2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide
Description
Properties
IUPAC Name |
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-6-4-5-7-13(10)15-14(18)16-8-11(2)17-12(3)9-16/h4-7,11-12H,8-9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJXCNQKNTXSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with 2-methylphenyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and may require the use of a base such as triethylamine to facilitate the formation of the carbothioamide bond .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research or commercial use.
Chemical Reactions Analysis
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations.
Scientific Research Applications
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has explored its potential as a lead compound for the design of drugs targeting specific molecular pathways, such as RNA inhibition.
Industry: It may be used in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. For example, studies have shown that certain derivatives of this compound can inhibit bacterial RNA, suggesting a potential mechanism for its antimicrobial activity . The compound may also interact with other biological pathways, leading to its observed antioxidant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a substituted morpholine ring and carbothioamide moiety. Below is a comparative analysis with structurally related compounds from the provided evidence:
Key Differences and Implications:
Core Heterocycle: The morpholine ring in the target compound provides a saturated oxygen-nitrogen heterocycle, offering conformational rigidity compared to the aromatic phthalimide () or benzoxazole (). This could influence solubility and bioavailability .
Functional Groups: The carbothioamide group (-C(=S)NH₂) in the target compound differs from sulfonamides () or imides (). Thioamides are less common in drug design but may confer unique metal-binding or redox properties.
Synthetic Accessibility :
- The synthesis of morpholine derivatives often involves cyclization reactions or nucleophilic substitutions. In contrast, phthalimide derivatives () require anhydride-based routes, and oxadiazoles () are typically synthesized via cyclodehydration .
Biological Activity
2,6-Dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a morpholine ring with a carbothioamide functional group, which is known to enhance biological activity through various mechanisms. The presence of the phenethyl group differentiates it from other carbothioamides, potentially enhancing its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, with mechanisms likely involving disruption of cell wall synthesis or inhibition of metabolic pathways.
Anticancer Activity
The compound has shown promising results in cancer research. Specifically, it has been tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines. Studies reported that it inhibits cell proliferation and induces apoptosis in these cancer cells. The mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Inhibition of tubulin polymerization |
| HeLa | 7.5 | Induction of apoptosis |
Selectivity and Toxicity
Notably, the compound exhibits selectivity towards cancer cells over normal cells. In studies involving non-tumoral cell lines, the cytotoxic effects were significantly lower, suggesting a favorable therapeutic index .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The carbothioamide group can form hydrogen bonds with specific enzymes, potentially inhibiting their activity.
- Cell Membrane Penetration : The phenethyl group enhances the compound's ability to penetrate cell membranes, increasing its efficacy in targeting intracellular processes.
- Disruption of Cellular Processes : By interfering with microtubule dynamics and cellular signaling pathways, the compound can effectively induce cell cycle arrest and apoptosis in cancer cells .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant reductions in cell viability in A549 and HeLa cells compared to untreated controls. Flow cytometry analyses indicated an increase in early apoptotic cells after treatment.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide, and how can purity be maximized?
The synthesis typically involves coupling a morpholine derivative with a substituted phenyl isothiocyanate. Key steps include:
- Intermediate preparation : 2,6-Dimethylmorpholine can be synthesized via cyclization of 2,6-dimethylpiperidine derivatives under controlled acidic conditions .
- Thiocarbamoylation : Reacting the morpholine intermediate with 2-methylphenyl isothiocyanate in anhydrous dichloromethane, using triethylamine as a base to deprotonate the amine and drive the reaction .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor by TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : - and -NMR confirm substituent positions and regioselectivity. For example, the morpholine methyl groups appear as distinct doublets (δ ~1.2–1.5 ppm), while aromatic protons from the 2-methylphenyl group resonate at δ ~6.8–7.3 ppm .
- Mass spectrometry : HRMS (ESI) provides exact mass verification (e.g., [M+H] at m/z calculated for C _{21}N: 289.1375) .
- X-ray crystallography : SHELX programs refine crystal structures to resolve stereochemical ambiguities (e.g., confirming the morpholine chair conformation) .
Q. How can researchers mitigate common impurities during synthesis?
- Byproduct analysis : Common impurities include unreacted starting materials or oxidized thiourea derivatives. Use LC-MS to identify and quantify impurities.
- Optimized conditions : Strict anhydrous conditions minimize hydrolysis. Catalytic amounts of DMAP (4-dimethylaminopyridine) improve coupling efficiency .
Advanced Research Questions
Q. How does the compound’s hydrogen-bonding propensity influence its crystallographic packing?
The thiocarbamide group (-NHCOS-) forms strong hydrogen bonds (N–H···S and S···H–C), often leading to dimeric motifs. Graph set analysis (e.g., patterns) reveals how these interactions stabilize the crystal lattice . For example, in related morpholine carbothioamides, hydrogen bonding directs layer stacking, affecting solubility and melting points .
Q. What computational methods validate experimental spectroscopic data discrepancies?
- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) optimizes the geometry and predicts NMR chemical shifts. Discrepancies between experimental and computed -NMR shifts (e.g., >0.3 ppm) may indicate conformational flexibility or solvent effects .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to explain unexpected bioactivity data. For instance, the 2-methylphenyl group may sterically hinder binding in certain protein pockets .
Q. How can the compound serve as a ligand in catalytic systems?
- Metal coordination : The thiocarbamide sulfur acts as a soft Lewis base, coordinating to Pd(II) or Rh(III) centers. For example, Pd complexes of analogous ligands show efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Catalytic testing : Evaluate turnover frequency (TOF) in model reactions (e.g., acetylene hydrochlorination) under varying temperatures (80–120°C) and pressures (1–3 bar) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay variability : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v).
- Metabolic stability : Use liver microsome assays to compare degradation rates. For instance, cytochrome P450 enzymes may oxidize the morpholine ring, reducing bioavailability in certain models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
